TCS 2510
Overview
Description
TCS 2510, also known as (5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one, is a synthetic organic compound. It is a highly selective agonist for the prostaglandin E2 receptor subtype 4 (EP4). This compound is primarily used in scientific research to study the effects of EP4 receptor activation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCS 2510 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidinone ring and the introduction of the tetrazole and phenylbutenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
TCS 2510 primarily undergoes reactions typical of its functional groups, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the phenylbutenyl group can be reduced to form a saturated alkyl chain.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated alkyl chain derivative.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
TCS 2510 is widely used in scientific research due to its selective activation of the EP4 receptor. Some of its applications include:
Chemistry: Studying the structure-activity relationship of EP4 receptor agonists.
Biology: Investigating the role of EP4 receptors in various physiological processes, including inflammation and immune response.
Medicine: Exploring potential therapeutic applications for conditions such as metabolic disorders, cardiovascular diseases, and cancer.
Industry: Developing new drugs targeting the EP4 receptor for various medical conditions.
Mechanism of Action
TCS 2510 exerts its effects by selectively binding to and activating the EP4 receptor. This activation leads to the stimulation of the Gas signaling pathway, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels subsequently activate protein kinase A (PKA), which modulates various downstream signaling pathways involved in inflammation, immune response, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2 (PGE2): A natural ligand for the EP4 receptor.
CAY10598: Another synthetic EP4 receptor agonist.
L-902,688: A potent and selective EP4 receptor agonist.
Uniqueness of TCS 2510
This compound is unique due to its high selectivity and potency for the EP4 receptor, with an EC50 value of 2.5 nanomolar and a Ki value of 1.2 nanomolar . This high selectivity makes it an excellent tool for studying the specific effects of EP4 receptor activation without significant off-target effects.
Biological Activity
TCS 2510 is a highly selective agonist for the prostaglandin E4 receptor (EP4), which plays a crucial role in various biological processes. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies that highlight its significance in therapeutic applications.
- Chemical Structure : this compound is identified as (5R)-5-[(3S)-3-hydroxy-4-phenyl-1-buten-1-yl]-1-[6-(2H-tetrazol-5-yl)hexyl]-2-pyrrolidinone.
- Molecular Weight : 348.46 g/mol.
- Potency : The effective concentration (EC50) is approximately 2.5 nM, with a binding affinity (Ki) of around 1.2 nM for the EP4 receptor, indicating high specificity and potency without significant binding to other prostaglandin receptors.
This compound activates the EP4 receptor, leading to various downstream effects, including:
- Enhancement of sodium-potassium ATPase activity in liver cells.
- Mediation of anti-inflammatory responses.
- Potential neuroprotective roles, making it a compound of interest in therapeutic research.
Effects on Hormonal Production
Research has demonstrated that this compound influences hormonal production in trophoblast cells:
- In JEG-3 cells, this compound increased progesterone production in a concentration-dependent manner. Significant increases were observed at concentrations of 0.1 μM and 10 μM compared to control groups .
- Additionally, this compound elevated levels of β-hCG in HTR-8/SVneo cells after incubation, suggesting its role in reproductive biology .
Anti-inflammatory Effects
Studies indicate that this compound exhibits anti-inflammatory properties:
- It has been shown to modulate inflammatory responses through EP4 receptor activation, contributing to its potential use in treating inflammatory diseases.
Comparative Analysis with Other Compounds
This compound's selectivity and potency can be compared with other EP4 agonists:
Compound Name | Type | Selectivity | EC50 (nM) | Unique Features |
---|---|---|---|---|
This compound | Agonist | Selective EP4 | ~2.5 | Highly potent and selective |
ONO-AE1-329 | Agonist | Selective EP4 | ~10 | Developed for cardiovascular studies |
L-902688 | Agonist | Selective EP4 | ~5 | Known for anti-inflammatory effects |
ONO-4232 | Agonist | Selective EP4 | ~20 | In clinical trials for heart failure |
This compound stands out due to its exceptionally high selectivity and potency for the EP4 receptor compared to these analogs.
Study on Reproductive Health
A study focused on the effects of this compound on trophoblast functions demonstrated:
- After treatment with this compound at varying concentrations, there was a notable increase in both progesterone and β-hCG production in cultured trophoblast cells, highlighting its potential role in enhancing reproductive health outcomes .
Inflammatory Response Modulation
Another study investigated the anti-inflammatory effects of this compound:
- The compound was found to significantly reduce markers of inflammation in vitro, suggesting potential therapeutic applications for inflammatory diseases through targeted modulation of the EP4 receptor pathway.
Properties
IUPAC Name |
(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c27-19(16-17-8-4-3-5-9-17)13-11-18-12-14-21(28)26(18)15-7-2-1-6-10-20-22-24-25-23-20/h3-5,8-9,11,13,18-19,27H,1-2,6-7,10,12,14-16H2,(H,22,23,24,25)/b13-11+/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYPJSNXPZTEHL-VJKINUSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C=CC(CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1/C=C/[C@H](CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.